4-Amino-6,8-dichloroquinoline

Catalog No.
S766845
CAS No.
929339-40-2
M.F
C9H6Cl2N2
M. Wt
213.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6,8-dichloroquinoline

CAS Number

929339-40-2

Product Name

4-Amino-6,8-dichloroquinoline

IUPAC Name

6,8-dichloroquinolin-4-amine

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13)

InChI Key

LWGSDQPVVLEBKP-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CC(=CC2=C1N)Cl)Cl

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1N)Cl)Cl
  • Analogy to Quinoline-based drugs

    Quinoline is a core structure found in many biologically active molecules, including antimalarial drugs like chloroquine and mefloquine []. The presence of a chlorine atom at positions 6 and 8 of 4-Amino-6,8-dichloroquinoline might influence its interaction with similar biological targets as these drugs.

  • Exploration of Antimicrobial Properties

    The amino group (NH2) and the presence of chlorine atoms in 4-Amino-6,8-dichloroquinoline could provide functional groups for potential interaction with microbial membranes. This warrants investigation into its possible antimicrobial properties.

  • Modification and Scaffolding

    4-Amino-6,8-dichloroquinoline can serve as a base structure for further chemical modifications. By introducing different functional groups, scientists can create new analogs and explore their biological activity [].

4-Amino-6,8-dichloroquinoline is a synthetic organic compound with the molecular formula C₉H₆Cl₂N₂. It features a quinoline core substituted with amino and dichloro groups at specific positions, making it a derivative of the quinoline family. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it is studied for its anticancer and antimicrobial properties. The structural uniqueness of 4-amino-6,8-dichloroquinoline lies in the presence of two chlorine atoms at the 6 and 8 positions of the quinoline ring, which significantly influences its reactivity and biological interactions .

The reactivity of 4-amino-6,8-dichloroquinoline is primarily governed by the presence of the amino group and the chlorine substituents. Key reactions include:

  • Amination Reactions: The compound can undergo palladium-catalyzed amination, where the chlorine atoms can be substituted by various amines, leading to a series of aminoquinoline derivatives. These reactions typically yield mono- or diaminated products depending on the reaction conditions and the steric hindrance of the amine used .
  • Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic attack, allowing for further functionalization of the molecule. This characteristic is exploited in synthesizing more complex derivatives with enhanced biological activity .

4-Amino-6,8-dichloroquinoline exhibits significant biological activity, particularly in:

  • Anticancer Properties: Studies have shown that derivatives of 4-aminoquinoline compounds can induce cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanisms often involve apoptosis induction and disruption of cellular proliferation pathways .
  • Antimicrobial Activity: The compound has also demonstrated antibacterial properties, making it a candidate for further development as an antimicrobial agent. Its effectiveness against certain bacterial strains has been noted in preliminary studies .

The synthesis of 4-amino-6,8-dichloroquinoline typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available 4-chloro-6,8-dichloroquinoline.
  • Amination Reaction: The chlorinated quinoline is reacted with an appropriate amine under controlled conditions (e.g., elevated temperature) to facilitate substitution reactions. Common methods include:
    • Heating a mixture of 4-chloro-6,8-dichloroquinoline with primary or secondary amines.
    • Utilizing catalytic systems (like palladium catalysts) to enhance reaction efficiency and selectivity .
  • Purification: Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography to isolate 4-amino-6,8-dichloroquinoline from unreacted materials and by-products.

The applications of 4-amino-6,8-dichloroquinoline span several fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating cancer and infectious diseases due to their biological activity.
  • Chemical Research: The compound serves as a building block in organic synthesis for creating more complex molecules with potential therapeutic effects.

Interaction studies involving 4-amino-6,8-dichloroquinoline focus on its binding affinity to various biological targets:

  • Protein Binding: Research indicates that this compound can interact with specific proteins involved in cancer pathways, potentially leading to inhibition of tumor growth.
  • Mechanistic Studies: Investigations into its mechanism of action reveal that it may disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Several compounds share structural similarities with 4-amino-6,8-dichloroquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-AminoquinolineAmino group at position 4Antimalarial and anticancerLacks chlorination at positions 6 and 8
4-Amino-7-chloroquinolineAmino group at position 4; chlorine at position 7AnticancerDifferent chlorination pattern
2-Amino-3-chloropyridineAmino group at position 2; chlorine at position 3AntimicrobialPyridine core instead of quinoline
ChloroquineAmino group; two chloro groupsAntimalarialWell-established drug with extensive use

The uniqueness of 4-amino-6,8-dichloroquinoline lies in its specific substitution pattern which may enhance its selectivity and potency against certain biological targets compared to other similar compounds.

XLogP3

2.8

Wikipedia

6,8-Dichloroquinolin-4-amine

Dates

Modify: 2023-08-15

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